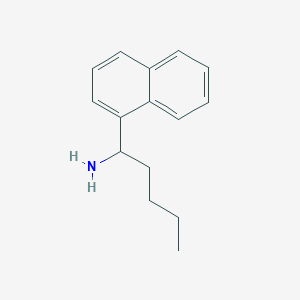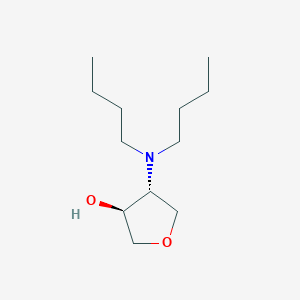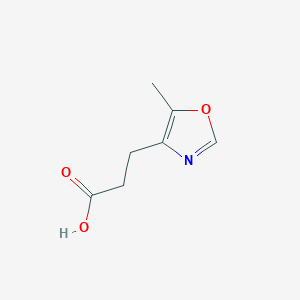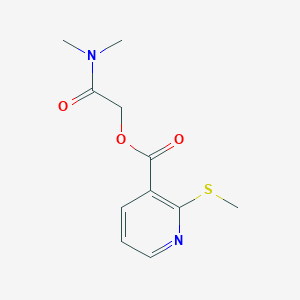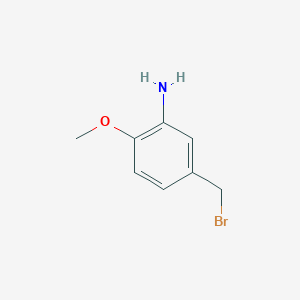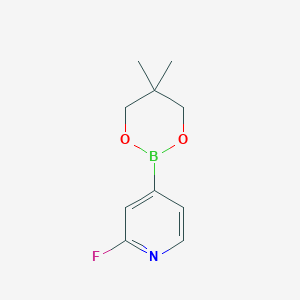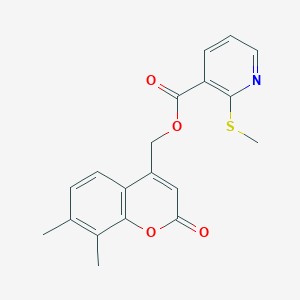![molecular formula C38H27N B13350160 5-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13350160.png)
5-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-[1,1’-biphenyl]-2-amine is an organic compound characterized by its complex structure, which includes multiple aromatic rings
Métodos De Preparación
The synthesis of 5-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-[1,1’-biphenyl]-2-amine typically involves multi-step organic reactions. One common method includes the condensation of aniline with 1-naphthaldehyde, followed by further reactions to introduce the biphenyl and additional naphthyl groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
5-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-[1,1’-biphenyl]-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like nitro groups can be introduced using reagents such as nitric acid and sulfuric acid.
Aplicaciones Científicas De Investigación
5-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-[1,1’-biphenyl]-2-amine has several scientific research applications:
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) due to its electroluminescent properties.
Organic Electronics: The compound’s ability to form stable films makes it suitable for use in organic photovoltaic cells and field-effect transistors.
Biological Studies: Its structural analogs are studied for their potential biological activities, including interactions with various biomolecules.
Mecanismo De Acción
The mechanism of action of 5-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-[1,1’-biphenyl]-2-amine in its applications involves its ability to participate in π-π interactions due to its multiple aromatic rings. These interactions are crucial in the formation of stable films and efficient charge transport in electronic devices . The compound’s electroluminescent properties are attributed to its ability to emit light when an electric current is applied, a result of the recombination of electrons and holes within the material .
Comparación Con Compuestos Similares
Similar compounds to 5-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-[1,1’-biphenyl]-2-amine include:
1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene: Known for its glass-forming properties and used in similar applications.
3,5-di(naphthalen-1-yl)-1-phenylbenzene: Another compound with multiple naphthyl groups, used in organic electronics.
9-(3,5-di(naphthalen-1-yl)phenyl)anthracene: Utilized in OLEDs and other electronic devices due to its electroluminescent properties.
These compounds share structural similarities but differ in their specific applications and properties, highlighting the unique characteristics of 5-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-[1,1’-biphenyl]-2-amine.
Propiedades
Fórmula molecular |
C38H27N |
|---|---|
Peso molecular |
497.6 g/mol |
Nombre IUPAC |
4-naphthalen-1-yl-N-(4-naphthalen-1-ylphenyl)-2-phenylaniline |
InChI |
InChI=1S/C38H27N/c1-2-10-29(11-3-1)37-26-31(36-19-9-15-28-13-5-7-17-34(28)36)22-25-38(37)39-32-23-20-30(21-24-32)35-18-8-14-27-12-4-6-16-33(27)35/h1-26,39H |
Clave InChI |
NCLAKBGZDWHMMH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C3=CC=CC4=CC=CC=C43)NC5=CC=C(C=C5)C6=CC=CC7=CC=CC=C76 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




